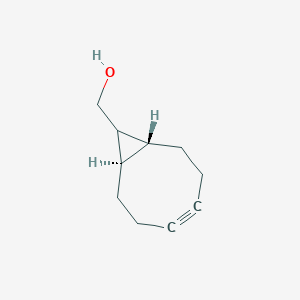
exo BCN-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
exo-BCN-OH: is a derivative of bicyclo[6.1.0]nonyne (BCN), a small molecule known for its high reactivity with azides, enabling specific and efficient bioconjugation of biomolecules . This compound contains a hydroxyl group, which can be activated by various coupling agents to form a reactive species that can react with azides, providing a covalent linkage between molecules .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of bicyclo[6.1.0]nonyne (BCN) involves four straightforward reactions with reasonably good overall yield . The synthesis produces two diastereomers, exo-BCN and endo-BCN, in an approximately 5:3 ratio . The exo-BCN diastereomer can be isolated and further functionalized to produce exo-BCN-OH .
Industrial Production Methods: : Industrial production methods for exo-BCN-OH typically involve large-scale synthesis of BCN followed by selective isolation and functionalization of the exo-BCN diastereomer . The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: : exo-BCN-OH undergoes various types of reactions, including:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction is highly efficient and specific for bioconjugation.
Oxidation and Reduction: The hydroxyl group in exo-BCN-OH can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
SPAAC: Typically involves azides and can be performed in polar solvents.
Oxidation: Common oxidizing agents such as pyridinium chlorochromate (PCC) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
SPAAC: Produces stable triazole linkages.
Oxidation: Converts the hydroxyl group to a carbonyl group.
Reduction: Converts the hydroxyl group to an alkane.
科学的研究の応用
Chemistry
Bioconjugation: exo-BCN-OH is widely used in bioconjugation reactions to link biomolecules.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology
Protein Labeling: Used for labeling proteins with fluorescent tags for imaging studies.
Enzyme Activity Assays: Employed in assays to determine enzyme activity.
Medicine
Drug Delivery: Functionalized exo-BCN-OH can be used in targeted drug delivery systems.
Diagnostics: Utilized as contrast agents in imaging techniques.
Industry
作用機序
類似化合物との比較
Similar Compounds
endo-BCN-OH: Another diastereomer of BCN with similar reactivity but different steric properties.
BCN-PEG: BCN functionalized with polyethylene glycol for enhanced solubility and biocompatibility.
BCN-Biotin: BCN conjugated with biotin for use in affinity purification and detection.
Uniqueness: : exo-BCN-OH is unique due to its high reactivity and specificity in SPAAC reactions, making it a valuable tool in bioconjugation and targeted drug delivery .
特性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methanol |
InChI |
InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9-/m1/s1 |
InChIキー |
NSVXZMGWYBICRW-RKDXNWHRSA-N |
異性体SMILES |
C1C[C@@H]2[C@H](C2CO)CCC#C1 |
正規SMILES |
C1CC2C(C2CO)CCC#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


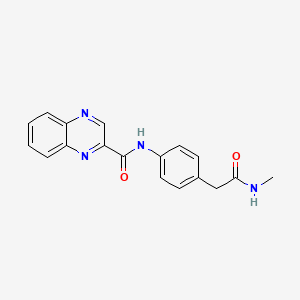
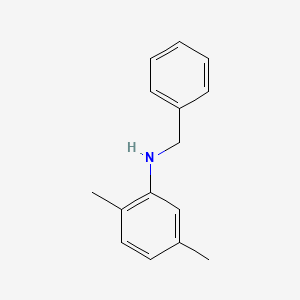
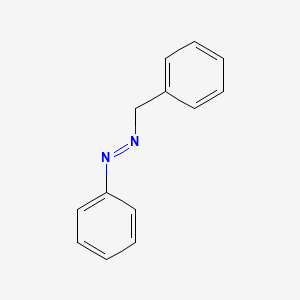

![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14134341.png)
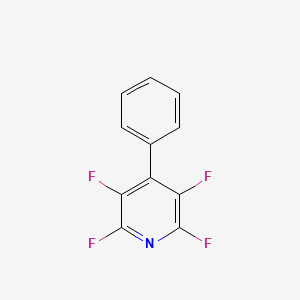
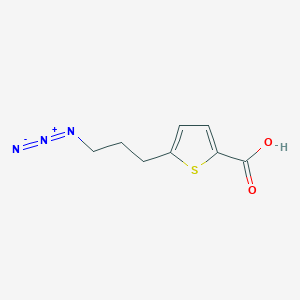
![[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B14134348.png)
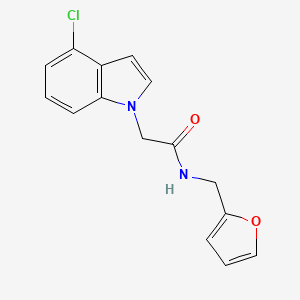

![6-(2-chlorobenzyl)-2-(pyridin-4-yl)-6,8,9,10-tetrahydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B14134370.png)
![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)
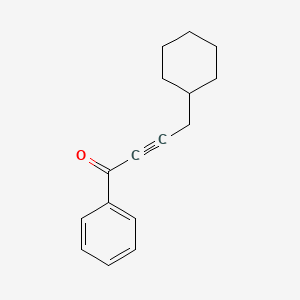
![(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B14134385.png)
